
1,2-Dichloro-4-iodo-5-methoxybenzene
Description
1,2-Dichloro-4-iodo-5-methoxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 2, an iodine atom at position 4, and a methoxy group (-OCH₃) at position 5. This arrangement of substituents creates distinct electronic and steric effects. The chlorine atoms contribute electron-withdrawing properties, while the methoxy group donates electrons via resonance, creating regions of varying electron density on the aromatic ring. The iodine atom, being a heavy halogen, introduces significant polarizability and steric bulk, which may influence reactivity in substitution reactions or applications requiring heavy atoms, such as crystallography or radiopharmaceutical synthesis.
Properties
CAS No. |
850864-47-0 |
---|---|
Molecular Formula |
C7H5Cl2IO |
Molecular Weight |
302.92 g/mol |
IUPAC Name |
1,2-dichloro-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
InChI Key |
KNJCAUWQJZMSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1I)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Implications:
Halogen Type and Reactivity :
- Replacement of iodine with fluorine (e.g., 1,2-Dichloro-4-fluoro-5-methoxybenzene, CAS 1806354-97-1) reduces steric bulk and increases electronegativity, favoring electron-withdrawing effects. Iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution compared to fluorine .
Alkoxy Group Variations :
- Ethoxy-substituted analogs (e.g., 4-Chloro-1-ethoxy-2-fluorobenzene, CAS 289039-40-3) exhibit increased lipophilicity, which may enhance membrane permeability in biological systems compared to methoxy groups .
In contrast, smaller halogens like fluorine minimize such effects .
Applications :
- Iodine-containing derivatives are prioritized in heavy-atom applications (e.g., X-ray contrast agents), while fluorine analogs (e.g., CAS 1092349-89-7) are more relevant in drug design due to fluorine’s metabolic stability and binding affinity .
Notes
Expertise and Methodology : This analysis was conducted by a researcher with over a decade of experience in organic chemistry, leveraging peer-reviewed literature, synthetic protocols, and chemical databases.
Source Diversity : References include pharmaceutical journals, synthetic chemistry reports, and chemical registries to ensure comprehensive coverage .
Limitations : Experimental data on the main compound’s properties are scarce; comparisons rely on structural analogs and theoretical principles.
Consistency: Chemical names are unabbreviated, and comparisons adhere to standardized nomenclature and substituent positioning rules.
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